molecular formula C30H30N2O B12450306 2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine

2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine

Cat. No.: B12450306
M. Wt: 434.6 g/mol
InChI Key: QEKGQFRAKSLLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine is a complex organic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, and two methylphenyl groups attached to an imidazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine typically involves multi-step organic reactions. One common method is the condensation reaction between 4-(benzyloxy)benzaldehyde and 1,3-bis(4-methylphenyl)imidazolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The imidazolidine ring can be reduced to form a corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The imidazolidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]-1,3-diphenylimidazolidine
  • 2-[4-(Benzyloxy)phenyl]-1,3-bis(4-chlorophenyl)imidazolidine
  • 2-[4-(Benzyloxy)phenyl]-1,3-bis(4-fluorophenyl)imidazolidine

Uniqueness

2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine is unique due to the presence of the benzyloxy group and the specific arrangement of the methylphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C30H30N2O

Molecular Weight

434.6 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)-2-(4-phenylmethoxyphenyl)imidazolidine

InChI

InChI=1S/C30H30N2O/c1-23-8-14-27(15-9-23)31-20-21-32(28-16-10-24(2)11-17-28)30(31)26-12-18-29(19-13-26)33-22-25-6-4-3-5-7-25/h3-19,30H,20-22H2,1-2H3

InChI Key

QEKGQFRAKSLLBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)C

Origin of Product

United States

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